molecular formula C18H16O4 B13124250 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione CAS No. 174568-53-7

1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione

Cat. No.: B13124250
CAS No.: 174568-53-7
M. Wt: 296.3 g/mol
InChI Key: WPCREHHUCXTTDB-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione is an anthraquinone derivative characterized by its unique molecular structureThe molecular formula of this compound is C18H16O4, and it has a molecular weight of 296.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione typically involves the condensation of benzoic acid derivatives with appropriate reagents. . The reaction conditions often involve refluxing in the presence of concentrated sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-2-(propoxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

174568-53-7

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1-hydroxy-2-(propoxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C18H16O4/c1-2-9-22-10-11-7-8-14-15(16(11)19)18(21)13-6-4-3-5-12(13)17(14)20/h3-8,19H,2,9-10H2,1H3

InChI Key

WPCREHHUCXTTDB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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